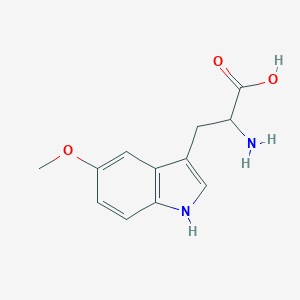

5-Metoxi-dl-triptófano

Descripción general

Descripción

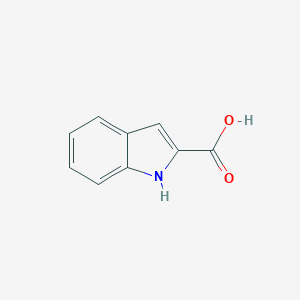

5-Metoxi-DL-triptófano: es un metabolito endógeno producido por las células endoteliales. Es conocido por sus propiedades antiinflamatorias y su papel en la modulación de las respuestas inflamatorias y la protección contra la inflamación sistémica . El compuesto tiene una fórmula molecular de C12H14N2O3 y un peso molecular de 234.25 g/mol .

Aplicaciones Científicas De Investigación

Química: 5-Metoxi-DL-triptófano se utiliza como precursor en la síntesis de varios compuestos bioactivos y como reactivo en síntesis orgánica .

Biología: El compuesto juega un papel en la modulación de las respuestas inflamatorias y la protección de las células endoteliales del daño. También está involucrado en la regulación del tono vascular y la prevención de la adhesión de las células sanguíneas .

Medicina: this compound tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos inflamatorios, sepsis y cáncer. Se ha demostrado que reduce el crecimiento tumoral y la metástasis en modelos preclínicos .

Industria: El compuesto se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos .

Mecanismo De Acción

5-Metoxi-DL-triptófano ejerce sus efectos a través de varios objetivos y vías moleculares:

Inhibición de la activación de p38 MAPK: El compuesto inhibe la activación de p38 MAPK, que está involucrada en las respuestas inflamatorias.

Inhibición de la activación de NF-κB: También inhibe la activación de NF-κB, reduciendo la expresión de citocinas proinflamatorias.

Protección de la función de la barrera endotelial: This compound protege la función de la barrera endotelial y promueve la reparación endotelial.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Methoxy-dl-tryptophan interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit the expression of COX-2, TNF-alpha, IL-1beta, and IL-6 in RAW 264.7 macrophages . It also blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation .

Cellular Effects

5-Methoxy-dl-tryptophan has significant effects on various types of cells and cellular processes. It protects endothelial barrier function and promotes endothelial repair . It also controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Molecular Mechanism

The molecular mechanism of 5-Methoxy-dl-tryptophan involves its interaction with various biomolecules at the molecular level. It exerts its effects by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

5-Methoxy-dl-tryptophan is involved in several metabolic pathways. It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .

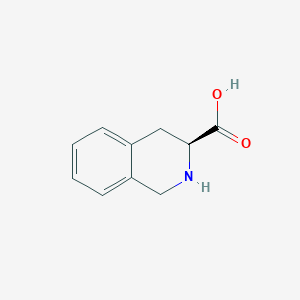

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: 5-Metoxi-DL-triptófano se puede sintetizar a través de un proceso de varios pasos que comienza con L-triptófano. La síntesis implica los siguientes pasos:

Hidroxilación: El L-triptófano se hidroxi-la utilizando triptófano hidroxilasa-1 (TPH-1) para formar 5-hidroxi-L-triptófano.

Métodos de producción industrial: la síntesis generalmente implica el uso de reacciones enzimáticas para asegurar una alta especificidad y rendimiento .

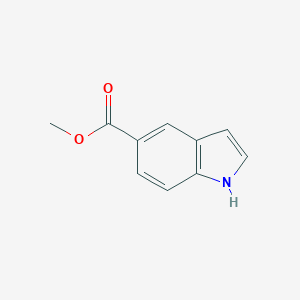

Análisis De Reacciones Químicas

Tipos de reacciones: 5-Metoxi-DL-triptófano experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.

Reducción: Puede reducirse para formar derivados dihidro.

Sustitución: El grupo metoxi puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono (Pd/C) y solventes específicos.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Diversos derivados de triptófano sustituidos.

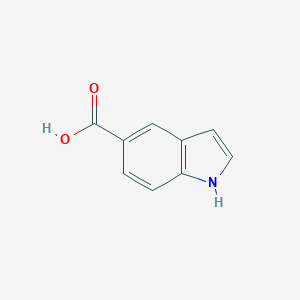

Comparación Con Compuestos Similares

Compuestos similares:

5-Hidroxi-DL-triptófano: Un precursor en la síntesis de 5-Metoxi-DL-triptófano.

5-Metoxi-triptamina: Otro derivado de triptófano sustituido con metoxi con propiedades antiinflamatorias similares.

Unicidad: this compound es único debido a su doble función en la modulación de las respuestas inflamatorias y la protección de las células endoteliales. Su capacidad para inhibir tanto la activación de p38 MAPK como la de NF-κB lo distingue de otros compuestos similares .

Propiedades

IUPAC Name |

2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862973 | |

| Record name | 5-Methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28052-84-8 | |

| Record name | 5-Methoxy-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28052-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-5-methoxytryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

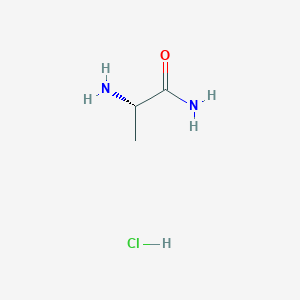

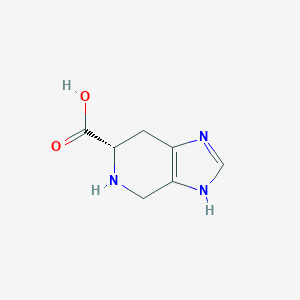

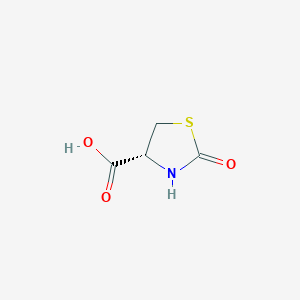

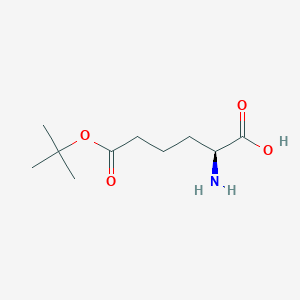

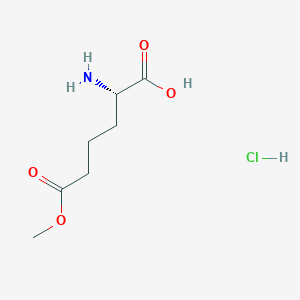

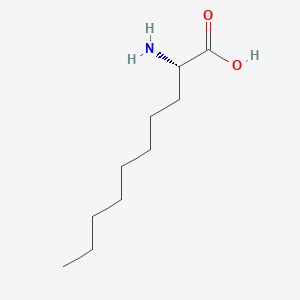

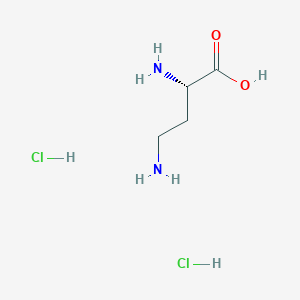

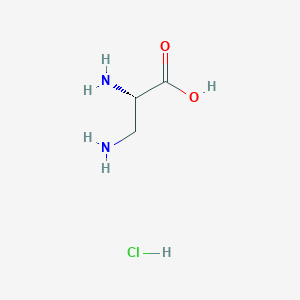

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.